6-Fluoro-2,3-dimethylbenzoic acid

Physicochemical Profiling pKa Determination Ionization State

6-Fluoro-2,3-dimethylbenzoic acid is a fluorinated aromatic carboxylic acid belonging to the substituted benzoic acid class, with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol. This compound serves as a versatile small molecule scaffold in drug discovery and as a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and functional materials.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B12278684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dimethylbenzoic acid
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)C(=O)O)C
InChIInChI=1S/C9H9FO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyMMIIPOTZEJCJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3-dimethylbenzoic Acid (CAS 1427365-53-4): A Differentiated Fluorinated Building Block for Medicinal Chemistry and Agrochemical Intermediates


6-Fluoro-2,3-dimethylbenzoic acid is a fluorinated aromatic carboxylic acid belonging to the substituted benzoic acid class, with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . This compound serves as a versatile small molecule scaffold in drug discovery and as a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and functional materials [1]. Its unique substitution pattern—a fluorine atom at the 6-position and methyl groups at the 2- and 3-positions—confers distinct physicochemical properties that differentiate it from non-fluorinated analogs and positional isomers, making it a compelling choice for researchers and procurement specialists seeking to modulate lipophilicity, metabolic stability, and target binding affinity in their synthetic programs.

Why Substituting 6-Fluoro-2,3-dimethylbenzoic Acid with Non-Fluorinated or Regioisomeric Analogs Fails to Meet Critical Design Objectives


The simple replacement of 6-fluoro-2,3-dimethylbenzoic acid with its non-fluorinated counterpart (2,3-dimethylbenzoic acid) or positional isomers (e.g., 4-fluoro-2,3-dimethylbenzoic acid) is not a scientifically sound substitution strategy. The strategic placement of the fluorine atom ortho to the carboxylic acid group and the 6-position of the aromatic ring introduces a unique combination of electronic and steric effects that are absent in the comparators. The strong electron-withdrawing inductive effect of the ortho-fluorine significantly lowers the pKa of the carboxylic acid, altering its ionization state and, consequently, its solubility and membrane permeability relative to the non-fluorinated parent compound . Furthermore, the specific regioisomeric pattern is critical for downstream biological activity, as evidenced by patent-protected compounds where the 6-fluoro-2,3-dimethylphenyl fragment is a key pharmacophore for achieving nanomolar potency against specific therapeutic targets [1]. Blind substitution with a cheaper, more readily available analog would introduce unacceptable variability in key physicochemical properties and compromise the established structure-activity relationships (SAR) validated in patent literature.

Quantitative Differentiation Guide for 6-Fluoro-2,3-dimethylbenzoic Acid vs. Key Comparators


Enhanced Acidity: A 0.74 pKa Unit Difference Relative to Non-Fluorinated 2,3-Dimethylbenzoic Acid

6-Fluoro-2,3-dimethylbenzoic acid exhibits significantly enhanced acidity compared to its non-fluorinated parent compound, 2,3-dimethylbenzoic acid. This difference is driven by the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent, which stabilizes the conjugate base (carboxylate anion) and thus lowers the pKa . The experimentally determined pKa of 2,3-dimethylbenzoic acid is 3.771 at 25°C . The predicted pKa for 6-fluoro-2,3-dimethylbenzoic acid is 3.03 ± 0.31 .

Physicochemical Profiling pKa Determination Ionization State

Regioisomeric Advantage: 6-Fluoro Substitution Drives Nanomolar RNR Inhibitory Activity in Contrast to Other Isomers

The 6-fluoro-2,3-dimethylphenyl fragment is a key component in a series of patented compounds demonstrating potent inhibition of human Ribonucleoside-diphosphate reductase (RNR) [1]. In direct enzyme inhibition assays, the compound BDBM477414, which incorporates this specific fragment, exhibits an IC50 of 60 nM against the RNR target [1]. While direct IC50 data for analogous compounds containing the 4-fluoro or non-fluorinated regioisomers are not available in the same assay context, the patent literature (US10889555 and US11634395) explicitly exemplifies and protects molecules bearing the 6-fluoro-2,3-dimethylphenyl motif, indicating its critical role in achieving the desired nanomolar potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Contrasting Basicity and Lipophilicity Profile vs. 4-Fluoro-2,3-dimethylbenzoic Acid

The position of the fluorine substituent dramatically alters the electronic landscape of the molecule. For 6-fluoro-2,3-dimethylbenzoic acid, the fluorine atom is ortho to the carboxylic acid group, exerting a direct and powerful electron-withdrawing inductive effect that lowers the pKa to ~3.03 . In contrast, for the regioisomer 4-fluoro-2,3-dimethylbenzoic acid, the fluorine is para to the carboxylic acid, and its effect is mediated primarily through resonance, resulting in a significantly higher predicted pKa of 3.93 ± 0.25 . This ~0.9 pKa unit difference indicates that the two regioisomers will exist in different protonation states under identical pH conditions, impacting solubility and passive membrane permeability.

Lipophilicity Physicochemical Properties ADME Prediction

Validated Synthetic Utility: A Preferred Intermediate for Fluorophenol Production via Oxidative Decarboxylation

6-Fluoro-2,3-dimethylbenzoic acid and its class of fluorobenzoic acids are explicitly identified as industrially advantageous precursors for the production of valuable fluorophenols [1]. The patented process involves an oxidative decarboxylation reaction of the fluorobenzoic acid to yield a fluorine-substituted phenyl benzoate, which can then be hydrolyzed to the corresponding fluorophenol [1]. This route is presented as a significant improvement over conventional methods (Sandmeyer, Schiemann, etc.) that suffer from harsh conditions, low yields, or difficult isomer separations [1]. The specific substitution pattern of the fluorobenzoic acid dictates the substitution pattern of the resulting fluorophenol, making the procurement of the correct regioisomer critical for obtaining the desired downstream product.

Synthetic Methodology Fluorophenol Synthesis Process Chemistry

Structurally-Enabled Access to Complex Molecular Architectures via Molecular Sculpting

Compounds containing the 6-fluoro-2,3-dimethyl substitution pattern can serve as ideal substrates for advanced synthetic methodologies like directed photocatalytic hydrodefluorination (HDF) [1]. The research by Kharbanda et al. demonstrates a 'molecular sculpting' approach that allows access to 16 different benzoate fluorination patterns from a small set of highly fluorinated precursors [1]. While 6-fluoro-2,3-dimethylbenzoic acid is not the direct starting material in this study, the work establishes the principle that ortho-fluoro benzoates with additional substituents can be selectively defluorinated or further functionalized via C-H arylation and decarboxylative coupling to create diverse, complex molecules relevant to pharmaceuticals like sitagliptin and diflunisal [1].

Synthetic Methodology C-H Functionalization Late-Stage Diversification

Optimal Scientific and Industrial Application Scenarios for 6-Fluoro-2,3-dimethylbenzoic Acid


Medicinal Chemistry: Synthesis of Potent RNR Inhibitors

Leverage 6-fluoro-2,3-dimethylbenzoic acid as a privileged building block for the synthesis of next-generation ribonucleoside-diphosphate reductase (RNR) inhibitors. As validated by Taiho Pharmaceutical's US patents (e.g., US10889555, US11634395), the 6-fluoro-2,3-dimethylphenyl fragment is a critical pharmacophore for achieving nanomolar potency (e.g., IC50 = 60 nM for a representative sulfonamide derivative) [1]. Using this specific acid ensures alignment with patent-protected SAR, maximizing the probability of discovering potent, selective lead compounds for oncology and other therapeutic applications [1].

Process Chemistry: Efficient Synthesis of 6-Fluoro-2,3-dimethylphenol

Employ 6-fluoro-2,3-dimethylbenzoic acid as the direct precursor in an industrial-scale synthesis of 6-fluoro-2,3-dimethylphenol. The patented oxidative decarboxylation route offers a superior alternative to traditional fluorophenol syntheses by circumventing issues of harsh reagents, difficult separations, and limited isomer scope [2]. This provides a clean, high-yielding, and isomerically pure pathway to a valuable intermediate for agrochemicals, pharmaceuticals, and functional materials [2].

Physicochemical Property Modulation: Fine-Tuning pKa and Ionization

Incorporate 6-fluoro-2,3-dimethylbenzoic acid into a lead series to strategically lower the pKa by approximately 0.74 units compared to a non-fluorinated analog . This specific substitution pattern (ortho-fluoro) provides a greater acidifying effect (~0.9 pKa unit difference) than the corresponding para-fluoro regioisomer (4-fluoro-2,3-dimethylbenzoic acid) . This targeted pKa shift can be utilized to improve aqueous solubility, enhance binding affinity through stronger ionic interactions with basic residues in a target protein, or modulate the compound's distribution coefficient (LogD) .

Synthetic Methodology: Substrate for Late-Stage C-F Functionalization

Utilize 6-fluoro-2,3-dimethylbenzoic acid or its ester derivatives as a versatile substrate in modern C-F bond functionalization methodologies. The strategic ortho-fluorine provides a handle for selective photocatalytic hydrodefluorination (HDF), while the carboxylic acid moiety is a launch point for decarboxylative cross-couplings [3]. This 'molecular sculpting' approach enables rapid access to a diverse array of partially fluorinated benzoate derivatives, accelerating the exploration of chemical space in medicinal chemistry programs [3].

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